molecular formula C9H8ClFO2 B1326515 Ethyl 4-chloro-3-fluorobenzoate CAS No. 203573-08-4

Ethyl 4-chloro-3-fluorobenzoate

Cat. No.: B1326515
CAS No.: 203573-08-4
M. Wt: 202.61 g/mol
InChI Key: DCYPLEKPDBBLSM-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-fluorobenzoate is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms at the 4 and 3 positions, respectively, and an ethyl ester group at the carboxyl position. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-3-fluorobenzoate can be synthesized through several methods. One common method involves the esterification of 4-chloro-3-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of ethyl 4-chlorobenzoate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts and solvents is carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

    Reduction: The primary product is 4-chloro-3-fluorobenzyl alcohol.

    Oxidation: The major product is 4-chloro-3-fluorobenzoic acid.

Scientific Research Applications

Ethyl 4-chloro-3-fluorobenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity. These halogen atoms can participate in hydrogen bonding and van der Waals interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Ethyl 4-chloro-3-fluorobenzoate can be compared with other similar compounds, such as:

    Ethyl 4-chlorobenzoate: Lacks the fluorine atom, which can affect its reactivity and applications.

    Ethyl 3-fluorobenzoate: Lacks the chlorine atom, leading to different chemical properties and uses.

    Ethyl 4-bromo-3-fluorobenzoate:

The uniqueness of this compound lies in the combined presence of both chlorine and fluorine atoms, which can enhance its reactivity and make it suitable for specific synthetic and research applications.

Properties

IUPAC Name

ethyl 4-chloro-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYPLEKPDBBLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648654
Record name Ethyl 4-chloro-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203573-08-4
Record name Benzoic acid, 4-chloro-3-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203573-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-chloro-3-fluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203573084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-chloro-3-fluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 4-chloro-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 50-mL round-bottom flask was equipped with a magnetic stir bar, reflux condenser, thermometer, nitrogen inlet, and heating mantle attached to a temperature controller. The flask was charged with ethyl 2,4-dichloro-5-fluorobenzoate (5.09 g, 21.4 mmol) and copper powder (2.72 g, 42.8 mmol). Propionic acid (10 mL) was added, and the resulting mixture was heated to 135° C. The reaction was monitored by GC analysis and was judged to be complete when the starting material was no longer detectable (5 hours). Toluene (25 mL) was added as the reaction was cooled to room temperature. The resulting mixture was filtered, and the solids were washed with toluene. The filtrates were blue-green. The filtrates were combined and washed with 1M hydrochloric acid solution until the blue-green color disappeared. The resulting yellow organic layer was washed with water and dried over sodium sulfate. The solvent was removed by evaporation under reduced pressure. The residue was dried under vacuum to give 2.97 g of ethyl 4-chloro-3-fluorobenzoate as a pale yellow oil.
Quantity
5.09 g
Type
reactant
Reaction Step One
Name
copper
Quantity
2.72 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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